molecular formula C18H21N3S B14160517 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione CAS No. 685130-90-9

1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione

Cat. No.: B14160517
CAS No.: 685130-90-9
M. Wt: 311.4 g/mol
InChI Key: PABJGQHFHNANMW-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazinanes This compound is characterized by a triazinane ring with a thione group at the 2-position, a benzyl group at the 1-position, and a phenethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-trisubstituted 1,3,5-triazinanes with organic isothiocyanates. This reaction is usually carried out at elevated temperatures, around 130°C, without the need for a catalyst . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target. The thione group plays a crucial role in these interactions, often forming covalent bonds with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-phenyl-1,3,5-triazinane-2-thione
  • 1-Ethyl-5-phenyl-1,3,5-triazinane-2-thione
  • 1-Benzyl-5-(2-ethylphenyl)-1,3,5-triazinane-2-thione

Uniqueness

1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and phenethyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

685130-90-9

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H21N3S/c22-18-19-14-20(12-11-16-7-3-1-4-8-16)15-21(18)13-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22)

InChI Key

PABJGQHFHNANMW-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CCC2=CC=CC=C2)CC3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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